The Discovery and Development of Nemifitide Ditfa: A Technical Guide
The Discovery and Development of Nemifitide Ditfa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemifitide ditfa is a synthetic pentapeptide, an analog of the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1), that has been investigated for the treatment of major depressive disorder (MDD). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of Nemifitide ditfa. It includes a summary of preclinical and clinical data, detailed hypothetical experimental protocols based on established methodologies, and visualizations of its proposed signaling pathways.
Introduction
Nemifitide (INN-00835) is a novel antidepressant agent with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[1] Developed by Innapharma, Inc. (later Tetragenex), it emerged from research into the neuropsychiatric effects of MIF-1.[1] Preclinical studies demonstrated its potential as a rapid-acting antidepressant, and it has undergone several clinical trials, reaching Phase III studies.[1] This document aims to consolidate the available technical information on Nemifitide ditfa for the scientific community.
Discovery and Synthesis
Rationale for Development
The discovery of Nemifitide was rooted in the observation that MIF-1 possesses antidepressant-like properties. Nemifitide was designed as a more stable and potent analog of MIF-1.
Synthesis and Characterization
While a specific, detailed synthesis protocol for Nemifitide ditfa is not publicly available, it can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Nemifitide
This hypothetical protocol is based on established methods for pentapeptide synthesis.
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Resin Preparation: A pre-loaded Wang or Rink amide resin with the C-terminal amino acid (Tryptophan) is used as the solid support. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
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Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the N-terminus of the resin-bound tryptophan is removed using a solution of 20% piperidine (B6355638) in DMF.
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Amino Acid Coupling: The next Fmoc-protected amino acid (Glycine) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin to form a peptide bond.
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Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
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Repeat Cycles: The deprotection, coupling, and washing steps are repeated for the subsequent amino acids in the sequence: Arginine, 4-hydroxy-Proline, and 4-fluoro-Phenylalanine.
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Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
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Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.
Mechanism of Action
The precise mechanism of action of Nemifitide is not fully elucidated but is believed to be multifactorial, involving both MIF-1 related pathways and modulation of the serotonergic system.[1]
Interaction with MIF-1 Signaling Pathways
Nemifitide, as an analog of MIF-1, is thought to interact with the MIF-1 signaling cascade. MIF-1 has been shown to exert its effects through receptors such as CD74, with co-receptors like CXCR2 and CXCR4, activating downstream signaling pathways including the MAPK/ERK and PI3K/Akt pathways. These pathways are implicated in neurogenesis and neuronal survival, processes that are often impaired in depression.
Experimental Protocol: In Vitro Kinase Assay for ERK and Akt Phosphorylation
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Cell Culture: A suitable neuronal cell line (e.g., SH-SY5Y) is cultured to 80-90% confluency.
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Treatment: Cells are treated with varying concentrations of Nemifitide for different time points.
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Lysis: Cells are lysed to extract total protein.
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Western Blotting: Protein extracts are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt), as well as total ERK and total Akt as loading controls.
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Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
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Quantification: The band intensities are quantified to determine the change in p-ERK and p-Akt levels relative to total protein.
Antagonism of the 5-HT2A Receptor
Nemifitide has been shown to act as an antagonist at the serotonin (B10506) 5-HT2A receptor, albeit at micromolar concentrations.[1] Antagonism of this receptor is a known mechanism of action for some antidepressant and antipsychotic drugs.
Experimental Protocol: 5-HT2A Receptor Binding Assay
This hypothetical protocol is based on standard radioligand binding assay procedures.
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Membrane Preparation: Membranes are prepared from a cell line stably expressing the human 5-HT2A receptor or from rat frontal cortex tissue.
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Radioligand: A specific radioligand for the 5-HT2A receptor, such as [3H]ketanserin, is used.
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Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of Nemifitide.
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Incubation: The mixture is incubated to allow for binding to reach equilibrium.
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Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
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Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: The data are analyzed to determine the concentration of Nemifitide that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Other Receptor Interactions
Nemifitide also binds to NPY1, bombesin, MC4, and MC5 receptors at micromolar concentrations, though the clinical significance of these interactions is unclear.[1]
Preclinical Pharmacology
Animal Models of Depression
Nemifitide has demonstrated antidepressant-like effects in animal models of depression. A key study utilized the Flinders Sensitive Line (FSL) rat, a genetic model of depression.
Experimental Protocol: Porsolt Forced Swim Test in FSL Rats
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Animals: Male FSL rats are used.
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Acclimation: Animals are acclimated to the testing room for at least one hour before the test.
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Pre-test Session: On day one, rats are placed individually in a cylinder (40 cm high, 20 cm in diameter) filled with 25°C water to a depth of 30 cm for a 15-minute period.
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Drug Administration: Nemifitide is administered subcutaneously at various doses following the pre-test session and for a specified number of days.
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Test Session: 24 hours after the final drug administration, the rats are placed back into the swim cylinder for a 5-minute test session.
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Behavioral Scoring: The duration of immobility (floating without struggling) during the 5-minute test is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.
Clinical Development
Nemifitide has been evaluated in over 430 individuals across 12 clinical trials, reaching Phase III.[1]
Pharmacokinetics
Nemifitide is administered via subcutaneous injection and has a short half-life of 15-30 minutes.[1] Despite this, once-daily dosing has been shown to be effective.[1]
Clinical Efficacy
Clinical trials have shown mixed but promising results for Nemifitide in the treatment of MDD. A rapid onset of action, typically within 5-7 days, has been a notable feature.[1]
Safety and Tolerability
Nemifitide has generally been well-tolerated, with the most common side effect being transient skin reactions at the injection site.[1]
Data Presentation
Table 1: Preclinical Efficacy of Nemifitide in the Forced Swim Test
| Animal Model | Dosing Regimen | Outcome | Reference |
|---|
| Flinders Sensitive Line (FSL) Rats | Chronic administration | Significant increase in swimming time | |
Table 2: Human Pharmacokinetic Parameters of Nemifitide
| Parameter | Value | Route of Administration | Reference |
|---|---|---|---|
| Half-life (t1/2) | 15-30 minutes | Subcutaneous | [1] |
| Time to Maximum Concentration (Tmax) | ~10-30 minutes | Subcutaneous | |
| Cmax (40 mg dose) | ~226-245 ng/mL | Subcutaneous | |
| Cmax (80 mg dose) | ~440 ng/mL | Subcutaneous | |
| AUC (40 mg dose) | ~106-108 ng.h/mL | Subcutaneous |
| AUC (80 mg dose) | ~205 ng.h/mL | Subcutaneous | |
Table 3: Summary of Key Phase II Clinical Trial Results for Nemifitide in MDD
| Study Design | Patient Population | Treatment Arms | Primary Efficacy Endpoint | Key Findings | Reference |
|---|---|---|---|---|---|
| Double-blind, placebo-controlled | Outpatients with MDD | Nemifitide, Placebo | Change from baseline in MADRS score | Statistically significant improvement with Nemifitide |
| Open-label extension | Patients from initial study | Nemifitide (18-72 mg/d) | Response to re-treatment | 66.7% of patients responded to re-treatment |[2] |
Visualizations
Caption: Proposed MIF-1 signaling pathway activated by Nemifitide.
Caption: Mechanism of 5-HT2A receptor antagonism by Nemifitide.
Caption: Workflow for the Porsolt forced swim test.
Conclusion
Nemifitide ditfa represents a novel approach to the treatment of major depressive disorder, leveraging the neurotrophic pathways associated with MIF-1 and modulating the serotonergic system. While clinical development has shown promise, particularly in its rapid onset of action, further research is needed to fully elucidate its mechanism of action and establish its place in the therapeutic landscape. This technical guide provides a foundational understanding of Nemifitide for researchers and clinicians interested in its continued development and potential application.
